molecular formula C17H14F2N4O B2500691 3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide CAS No. 2309747-63-3

3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide

Cat. No. B2500691
CAS RN: 2309747-63-3
M. Wt: 328.323
InChI Key: JHXKQQSHURNHGR-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide, also known as DFP-10917, is a small molecule inhibitor that has been studied for its potential in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been extensively investigated.

Mechanism of Action

3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide is a selective inhibitor of the protein kinase CK2. This enzyme is involved in various cellular processes, including cell proliferation and survival. Inhibition of CK2 by 3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide has been shown to induce apoptosis in cancer cells through the inhibition of CK2. This compound also inhibits the phosphorylation of AKT and ERK, which are signaling pathways involved in cell survival and proliferation. In addition, 3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide has been shown to decrease the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1.

Advantages and Limitations for Lab Experiments

3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide has several advantages as a research tool. It is a selective inhibitor of CK2, which makes it useful for studying the role of this enzyme in cancer biology. In addition, 3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide has shown promising results in preclinical studies, which suggests that it may have potential as a therapeutic agent.
One limitation of 3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide is its solubility. This compound has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, the exact mechanism of action of 3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide is not fully understood, which may limit its usefulness in certain studies.

Future Directions

There are several future directions for the study of 3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide. One area of research is the development of more potent and selective inhibitors of CK2. In addition, further studies are needed to fully understand the mechanism of action of 3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide and its potential as a therapeutic agent.
Another area of research is the investigation of the combination of 3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide with other anticancer agents. Preclinical studies have shown that 3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide can enhance the efficacy of chemotherapy drugs such as paclitaxel and cisplatin.
Conclusion:
3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide is a small molecule inhibitor that has shown promising results in preclinical studies as an anticancer agent. This compound selectively inhibits the protein kinase CK2, leading to the induction of apoptosis in cancer cells. Further research is needed to fully understand the mechanism of action of 3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide has been described in a research article published in the Journal of Medicinal Chemistry. The synthesis involves the reaction of 3,4-difluorobenzoyl chloride with 2-methyl-5-pyridin-2-ylpyrazole in the presence of a base, followed by the reaction with methylamine to form the final product.

Scientific Research Applications

3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide has been studied for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that 3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide can inhibit tumor growth in mouse models of breast and lung cancer.

properties

IUPAC Name

3,4-difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O/c1-23-12(9-16(22-23)15-4-2-3-7-20-15)10-21-17(24)11-5-6-13(18)14(19)8-11/h2-9H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXKQQSHURNHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}benzamide

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